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Compound of Interest

Compound Name: GC376 sodium

Cat. No.: B15566971 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on optimizing GC376 dosage for in vivo studies.

The information is presented in a question-and-answer format to directly address specific

issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for GC376 in in vivo studies?

The optimal dosage of GC376 can vary depending on the animal model and the specific virus

being studied. However, based on published studies, the following starting dosages are

recommended:

Feline Infectious Peritonitis (FIP) in Cats: A common starting dosage is 15 mg/kg

administered subcutaneously (SC) every 12 hours.[1] In some cases, a lower dose of 10

mg/kg has been used, but the higher dose was found to be more effective in some cats that

did not respond to the initial lower dose.

SARS-CoV-2 in K18-hACE2 Transgenic Mice: A frequently used dosage is 40 mg/kg per day,

administered as two intraperitoneal (IP) injections of 20 mg/kg each.[2][3]

It is crucial to perform dose-response studies to determine the most effective and well-tolerated

dose for your specific experimental setup.
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Q2: What is the most common route of administration for GC376 in animal studies?

The most reported routes of administration for GC376 are:

Subcutaneous (SC) injection: This route has been extensively used in cats for the treatment

of FIP.[1]

Intraperitoneal (IP) injection: This is a common route for administering GC376 in mouse

models of SARS-CoV-2.[2][3]

Intramuscular (IM) injection: This route has been used in pharmacokinetic studies in mice.[4]

Oral administration of GC376 has been investigated but appears to have lower efficacy

compared to other antivirals like GS-441524, which shows better absorption and slower

clearance when administered orally.[5]

Q3: Is GC376 toxic at therapeutic doses?

GC376 is generally considered to be well-tolerated with no obvious signs of acute toxicity at

therapeutically relevant doses in both mice and cats.[6][7] Studies in K18-hACE2 mice treated

with 40 mg/kg/day did not show significant weight loss or histopathological changes in major

organs compared to vehicle-treated controls.[7] In cats, side effects are generally mild and can

include transient stinging at the injection site, subcutaneous fibrosis, hair loss, and in juvenile

cats, abnormal eruption of permanent teeth.[8][9]

Q4: How does GC376 compare to other antiviral drugs like GS-441524 or remdesivir in vivo?

GC376 vs. GS-441524: In studies of feline infectious peritonitis (FIP), GS-441524 has shown

a higher remission rate (around 70%) compared to GC376 (around 50%).[10] GS-441524

also has better pharmacokinetic properties when administered orally.[5] However,

combination therapy with both GC376 and GS-441524 has been shown to be highly

effective, reducing the treatment period and improving the cure rate in cats with FIP.[10][11]

GC376 vs. Remdesivir: Direct head-to-head in vivo comparisons in mouse models of SARS-

CoV-2 are limited in the provided search results. However, GS-441524 is the parent

nucleoside of remdesivir. In a mouse model of SARS-CoV-2, GS-441524 was more effective

at blocking viral proliferation than GC376.[4] Combining GC376 with remdesivir has been
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suggested to potentially have an additive effect by targeting different viral enzymes (Mpro

and RdRp, respectively).[8]
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Issue Potential Cause Troubleshooting Steps

Precipitation of GC376 in the

formulation or during injection

- Improper solvent

composition: The

recommended formulation is

10% ethanol and 90%

polyethylene glycol 400 (PEG-

400).[1] Deviating from this

may affect solubility. - Low

temperature: Storing the

formulation at low

temperatures might cause

precipitation.

- Ensure the correct solvent

ratio is used. - Gently warm the

formulation to room

temperature before injection. -

Prepare the formulation fresh

before each use if stability is a

concern.

Injection site reactions (e.g.,

stinging, inflammation)

- Local irritation from the drug

or vehicle: This has been

observed in cats treated with

GC376.[8][9]

- Rotate injection sites to

minimize local irritation. -

Monitor the injection sites for

any signs of severe

inflammation or necrosis. -

Consider diluting the drug

further if possible, while

maintaining the required dose.

Variability in efficacy between

animals

- Inconsistent drug

administration: Inaccurate

dosing or improper injection

technique can lead to variable

drug exposure. - Biological

variability: Individual

differences in metabolism and

disease progression can affect

treatment outcomes.

- Ensure accurate and

consistent dosing for all

animals. - Use appropriate

injection techniques for the

chosen route of administration.

- Increase the number of

animals per group to account

for biological variability.

Lower than expected efficacy - Suboptimal dosage: The

chosen dose may be too low

for the specific animal model or

virus strain. - Poor

bioavailability: The route of

administration may not be

- Perform a dose-escalation

study to find the optimal

therapeutic dose. - Evaluate a

different route of administration

(e.g., IP instead of SC). -

Consider combination therapy
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optimal, leading to low

systemic drug levels. - Drug

resistance: Although not widely

reported for GC376, the

possibility of viral resistance

should be considered.

with another antiviral that has

a different mechanism of

action.[8][10]

Unexpected toxicity or adverse

effects

- Off-target effects: High doses

of the drug may lead to

unforeseen toxicity. -

Contamination of the drug:

Impurities in the synthesized

GC376 could cause adverse

reactions.

- Reduce the dosage or the

frequency of administration. -

Ensure the purity of the GC376

compound used in the study. -

Monitor the animals closely for

any clinical signs of toxicity

and perform regular blood

work and histopathological

analysis.

Quantitative Data Summary
Table 1: In Vivo Efficacy of GC376 in a SARS-CoV-2 K18-hACE2 Mouse Model
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Treatment
Group

Viral Challenge
Dose
(TCID50/mous
e)

Survival Rate Key Findings Reference

GC376 (40

mg/kg/day, IP)
1 x 10^5 20%

Slightly improved

survival

compared to 0%

in the vehicle

group.

[2][7]

Vehicle 1 x 10^5 0% [2][7]

GC376 (40

mg/kg/day, IP)
1 x 10^3

Not significantly

different from

vehicle

Milder tissue

lesions, reduced

viral loads

(especially a 5-

log reduction in

the brain), and

reduced

inflammation

compared to the

vehicle group.

[2][7]

Vehicle 1 x 10^3 60% [3]

Table 2: Pharmacokinetic Parameters of GC376 in BALB/c Mice (Intramuscular Administration)

Compound Dose (mg/kg) Cmax (ng/mL) Tmax (h)

GC376 111 12,380 ± 2,560 0.22 ± 0.07

Data from a study evaluating the pharmacokinetics of GC376.[4]

Experimental Protocols
Protocol 1: Formulation of GC376 for In Vivo
Administration
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This protocol describes the preparation of GC376 for subcutaneous or intraperitoneal injection.

Materials:

GC376 powder

Ethanol (100%)

Polyethylene glycol 400 (PEG-400)

Sterile, pyrogen-free vials

Sterile filter (0.22 µm)

Procedure:

Calculate the required amount of GC376 based on the desired concentration and final

volume.

Prepare a solvent mixture of 10% ethanol and 90% PEG-400 by volume. For example, to

prepare 10 mL of the solvent, mix 1 mL of 100% ethanol with 9 mL of PEG-400.

Dissolve the GC376 powder in the solvent mixture. Vortex or sonicate briefly to ensure

complete dissolution. A common concentration used in studies with cats is 53 mg/mL.[1]

Sterile-filter the final solution using a 0.22 µm filter into a sterile, pyrogen-free vial.

Store the formulation at room temperature, protected from light. It is recommended to

prepare the formulation fresh, especially if stability issues are observed.

Protocol 2: In Vivo Efficacy Study of GC376 in a SARS-
CoV-2 Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of GC376 in K18-hACE2

transgenic mice.

Animal Model:
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K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible

to SARS-CoV-2 infection.[2]

Experimental Groups:

Mock-infected + Vehicle control

Mock-infected + GC376 treatment

SARS-CoV-2-infected + Vehicle control

SARS-CoV-2-infected + GC376 treatment

Procedure:

Virus Infection: Anesthetize the mice and intranasally inoculate them with a predetermined

dose of SARS-CoV-2 (e.g., 1 x 10^3 or 1 x 10^5 TCID50/mouse).[3]

Drug Administration: At a specified time post-infection (e.g., 3 hours), begin treatment with

GC376 (e.g., 20 mg/kg, IP, twice daily for 7 days).[2] The vehicle control group should

receive an equal volume of the formulation vehicle.

Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss,

lethargy, and ruffled fur.

Endpoint Analysis:

Survival: Record the survival rate for each group.

Viral Load: At selected time points (e.g., 3 and 5 days post-infection), euthanize a subset

of mice and collect tissues (e.g., lungs, brain) for viral load quantification by RT-qPCR.[4]

Histopathology: Collect tissues for histopathological analysis to assess tissue damage and

inflammation.

Visualizations
Signaling Pathway: Mechanism of Action of GC376
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GC376 is a prodrug that is converted to the active aldehyde, GC373. GC373 is a potent

inhibitor of the coronavirus main protease (Mpro), also known as the 3C-like protease (3CLpro).

This enzyme is essential for the cleavage of the viral polyproteins (pp1a and pp1ab) into

functional non-structural proteins (nsps) that are required for viral replication. By inhibiting

Mpro, GC376 blocks the viral life cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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